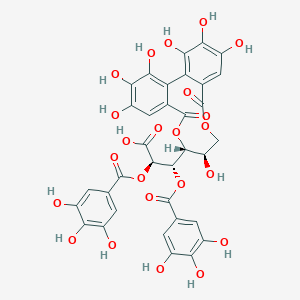

Punigluconin

Description

Properties

CAS No. |

103488-38-6 |

|---|---|

Molecular Formula |

C34H26O23 |

Molecular Weight |

802.6 g/mol |

IUPAC Name |

(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |

InChI |

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |

InChI Key |

KZEYIYXACMUTRM-WIMKJKQSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Punigluconin

Primary Botanical Sources

Detailed chemical analyses have pinpointed Punigluconin (B12764261) in two principal botanical sources.

Punica granatum L., the pomegranate, is a primary source of this compound. wikipedia.org Seminal research involving the chemical examination of pomegranate tissues led to the isolation and characterization of this compound along with several other novel ellagitannins. jst.go.jp Specifically, this compound is a known constituent of the stem bark of the pomegranate tree. nih.govnih.gov Its presence in the bark is significant, as other parts of the plant, such as the fruit pericarp, are more commonly associated with other ellagitannins like punicalagin (B30970). researchgate.netnih.gov

Emblica officinalis, commonly known as amla or Indian gooseberry, is another notable source of this compound. wikipedia.org This plant is rich in various hydrolyzable tannins, and this compound is listed among the bioactive tannoid principles found within it. frontiersin.orgijraset.com Research on the phytochemical composition of Emblica officinalis has identified this compound as one of the tannins present in the fruit of the plant. nih.govfrontiersin.org

Table 1: Primary Botanical Sources of this compound

| Botanical Name | Common Name | Family | Primary Finding |

|---|---|---|---|

| Punica granatum L. | Pomegranate | Punicaceae | Isolated and characterized from the bark. jst.go.jpnih.gov |

| Emblica officinalis | Amla, Indian Gooseberry | Phyllanthaceae | Identified as a key tannoid in the fruit. frontiersin.orgnih.gov |

Distribution within Plant Tissues (e.g., bark, fruit)

The distribution of this compound is not uniform across the different tissues of its source plants. Research findings indicate a specific localization of the compound, which varies between Punica granatum and Emblica officinalis.

In Punica granatum, this compound has been consistently isolated from the bark. jst.go.jpnih.govnih.gov Chemical examinations of the pomegranate tree have identified a diverse range of polyphenolic compounds across its various parts, with this compound being a specific component of the stem bark. nih.govmdpi.com Other tissues, such as the fruit peel (pericarp), leaves, and flowers, contain different profiles of ellagitannins and other phenolics. nih.govresearchgate.netresearchgate.net

Conversely, in Emblica officinalis, this compound is reported to be present in the fruit. frontiersin.orgnih.govfrontiersin.org The fruit of amla is known for its high concentration of hydrolyzable tannins, including emblicanin A and B, pedunculagin (B3056322), and this compound, which contribute to its phytochemical profile. frontiersin.orgnih.gov

Table 2: Distribution of this compound in Plant Tissues

| Botanical Source | Plant Tissue | Finding |

|---|---|---|

| Punica granatum L. | Bark | This compound is a known constituent isolated from the stem bark. jst.go.jpnih.govnih.gov |

| Fruit | Not reported as a primary location for this compound. | |

| Emblica officinalis | Fruit | This compound is identified as one of the bioactive tannins present. frontiersin.orgnih.govfrontiersin.org |

| Bark | Not reported as a primary location for this compound. |

Structural Elucidation and Stereochemical Characterization of Punigluconin

Initial Structural Assignment and Spectroscopic Characterization

Punigluconin (B12764261) was first isolated from the bark of Punica granatum L. by Nishioka and colleagues. mdpi.comnih.gov Initial structural determination was based on nuclear magnetic resonance (NMR) studies and chemical transformations. mdpi.comnih.gov

The initial spectroscopic analysis provided key insights into the molecule's components. ¹H-NMR spectroscopy indicated the presence of two galloyl groups and one HHDP group. mdpi.comnih.gov Further analysis using ¹³C-NMR spectroscopy confirmed the existence of an aldonic acid. mdpi.comnih.gov To identify the specific aldonic acid, this compound was treated with diluted sulfuric acid, which yielded gluconic acid. nih.gov

Chemical transformations were also crucial in the initial structural assignment. nih.gov Complete methylation of this compound followed by methanolysis produced methyl tri-O-methylgallate and a dimethyl ester derived from the (S)-HHDP group. nih.gov Based on this evidence, the initial structure of this compound was proposed as 2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoylgluconic acid. scispace.comjst.go.jp In this proposed structure, the two galloyl groups were attached at the O-2 and O-3 positions of the gluconic acid core. mdpi.comnih.gov

Subsequent Structural Revisions of this compound

The initially proposed structure of this compound underwent a significant revision. mdpi.comnih.gov The structure was later corrected to be 2,5-di-O-galloyl-4,6-O-(S)-hexahydroxydiphenoyl-D-gluconic acid. mdpi.comscispace.com This revision repositioned one of the galloyl groups from the O-3 to the O-5 position of the gluconic acid core. mdpi.com

Methodologies Employed in Structural Confirmation

The accurate determination and revision of this compound's structure were made possible through the application of various spectroscopic and analytical methods.

Advanced Spectroscopic Re-examination Techniques

The structural revision of this compound was largely based on a careful re-examination of its spectral data, particularly NMR spectroscopy. scispace.com Advanced spectroscopic techniques are essential for the detailed structural analysis of complex natural products like ellagitannins. nih.gov These methods provide atomic- and molecular-level structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C-NMR are powerful tools for determining the connectivity and stereochemistry of molecules. mdpi.comnih.gov High-field NMR can provide detailed information about the electronic and magnetic properties of complex molecules. numberanalytics.com In the case of this compound, comparison of its ¹H-NMR spectrum with that of a related compound, lagerstannin C, was the key to identifying the error in the initial structure. mdpi.comnih.gov

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) mass spectrometry and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition of a compound. capes.gov.brscielo.br For instance, electrospray ionization (ESI) is a common technique used in the mass spectrometry of polyphenols. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and can help identify the presence of chromophores, such as the aromatic rings in the galloyl and HHDP groups of this compound. nih.govcapes.gov.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. capes.gov.brnumberanalytics.com

The combination of these advanced spectroscopic methods allows for a comprehensive analysis of complex molecular structures, leading to accurate structural elucidation and, when necessary, revision, as demonstrated in the case of this compound. mdpi.comnih.govnih.gov

Analytical Methodologies for the Detection and Quantification of Punigluconin

Chromatographic Techniques for Isolation and Analysis

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone for analyzing Punigluconin (B12764261). High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and widely used methods for this purpose. advancechemjournal.commdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of phenolic compounds due to its high versatility and precision. omicsonline.org For the separation of this compound and related ellagitannins, reversed-phase (RP) HPLC is most commonly employed. advancechemjournal.comomicsonline.org This method uses a non-polar stationary phase, typically a C18 column, and a polar mobile phase. advancechemjournal.comomicsonline.org

The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. omicsonline.org A typical mobile phase consists of a mixture of acidified water (using acetic acid or formic acid) and an organic solvent like methanol (B129727) or acetonitrile. omicsonline.orgoup.com The acidic modifier helps to improve the peak shape of phenolic compounds by keeping them in their non-ionized form. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, with a characteristic wavelength for ellagitannins being around 254 nm. oup.com

Table 1: Exemplary HPLC Parameters for the Analysis of this compound and Related Ellagitannins

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netomicsonline.org |

| Mobile Phase | Gradient of acidified water (e.g., 0.1% acetic acid or 2% aqueous acetic acid) and methanol or acetonitrile. | omicsonline.orgoup.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min. | omicsonline.orgoup.com |

| Detection | UV/DAD at ~254 nm. | oup.com |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C). | oup.comlcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound in complex samples. mdpi.comnih.gov This technique offers superior selectivity and sensitivity compared to HPLC with UV detection alone. creative-proteomics.com

For the analysis of polyphenols like this compound, electrospray ionization (ESI) is the most common ion source, frequently operated in the negative ion mode, which provides more characteristic fragments and stable ion intensity for these compounds. mdpi.comresearchgate.net The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented to produce a unique pattern of product ions, which serves as a structural fingerprint for confident identification. nih.govresearchgate.net One study identified a compound as this compound in pomegranate peel extracts with a precursor ion [M-H]⁻ at m/z 783.0718. nih.gov

For quantification, Multiple Reaction Monitoring (MRM) is the "gold standard" mode in LC-MS/MS. creative-proteomics.comchromatographyonline.com MRM monitors specific transitions from a precursor ion to a product ion, which drastically reduces background noise and matrix interference, allowing for highly accurate and sensitive quantification of trace components. creative-proteomics.comlcms.czatlantis-press.com

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comnih.gov |

| Ion Source | Electrospray Ionization (ESI) | nih.govmjcce.org.mk |

| Ionization Mode | Negative ([M-H]⁻) is often preferred for polyphenols. | mdpi.comresearchgate.net |

| Analysis Mode | Full scan for profiling; MS/MS for structural confirmation; Multiple Reaction Monitoring (MRM) for quantification. | creative-proteomics.comlcms.czmdpi.com |

| Precursor Ion (Example) | m/z 783.0718 [M-H]⁻ | nih.gov |

Sample Preparation and Derivatization for Analytical Studies

Proper sample preparation is a critical step to ensure accurate and reproducible results, especially when analyzing this compound from complex matrices like pomegranate peels. The primary goal is to efficiently extract the target analyte while minimizing co-extraction of interfering substances.

The general procedure involves:

Drying and Grinding : Pomegranate peels are typically dried (e.g., in a vacuum oven) and then ground into a fine powder to increase the surface area for extraction. nih.gov

Extraction : The powdered sample is extracted with a suitable solvent. Methanol, ethanol, and aqueous mixtures of these solvents are commonly used. oup.comnih.gov For instance, a methanol solution containing 10% water has been shown to be effective for extracting ellagic acid, a related compound. oup.com Techniques can range from simple maceration or soaking to more advanced methods like reflux extraction or ultrasound-assisted extraction to improve efficiency. oup.comnih.govresearchgate.net

Filtration and Concentration : The resulting extract is filtered to remove solid debris. The solvent is often evaporated under reduced pressure, and the residue is redissolved in a smaller volume of a suitable solvent (e.g., methanol) for analysis. oup.com

Clean-up (Optional) : For very complex matrices or trace analysis, a clean-up step using solid-phase extraction (SPE) may be employed to further remove interfering compounds.

A specific method for total ellagitannin analysis involves acid hydrolysis. Samples are treated with acid (e.g., 4 M HCl) at an elevated temperature (e.g., 90 °C for 24 hours) to break down the complex ellagitannins into their constituent acids (like ellagic acid and gallic acid), which are then quantified. researchgate.net

Regarding derivatization, it is not a common practice for the analysis of ellagitannins like this compound. These compounds are sufficiently polar and possess chromophores that allow for direct analysis by HPLC-UV or LC-MS without chemical modification. omicsonline.org

Qualitative and Quantitative Approaches in Complex Matrices

Both qualitative and quantitative analyses are essential to fully characterize this compound in a sample.

Qualitative Analysis focuses on identifying the presence of this compound. solubilityofthings.com

In HPLC-DAD , this is achieved by comparing the retention time and the UV-Vis spectrum of a peak in the sample chromatogram to that of a pure this compound standard. atlantis-press.com

In LC-MS/MS , identification is more definitive. It relies on matching the precursor ion's accurate mass and, more importantly, its MS/MS fragmentation pattern with that of a reference standard or with data from spectral libraries and scientific literature. mdpi.comresearchgate.net

Quantitative Analysis aims to determine the exact concentration of this compound in the sample. solubilityofthings.com

The standard method involves creating a calibration curve from known concentrations of a pure this compound standard. oup.com The peak area from the sample's chromatogram is then used to calculate the concentration based on this curve. atlantis-press.com

When a pure standard is unavailable, semi-quantification can be performed using a standard of a structurally related compound (e.g., punicalagin (B30970) or ellagic acid).

LC-MS/MS in MRM mode offers the highest level of accuracy for quantification, particularly at low concentrations in complex matrices, due to its exceptional selectivity. nih.govatlantis-press.com The Quantitative Analysis of Multi-components by Single Marker (QAMS) method is another advanced approach that can be used when standards for all analytes are not available. mdpi.com

The analysis of pomegranate peel extracts has revealed a complex profile of phenolic compounds, with ellagitannins being a major class. nih.govmdpi.com Quantitative studies have shown that the content of these compounds can vary significantly between different cultivars and extraction methods. nih.govmdpi.com

Molecular Interactions and Theoretical Mechanistic Investigations of Punigluconin

In Silico Approaches for Molecular Interaction Prediction

Computational, or in silico, methods are instrumental in predicting how a molecule like punigluconin (B12764261) might behave in a biological system. These approaches, including molecular docking and quantum chemical calculations, provide a theoretical framework for understanding its interactions at a molecular level before extensive laboratory testing.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. pmjournal.ir This method calculates the binding affinity, often expressed in kcal/mol, which indicates the stability and strength of the interaction. pmjournal.ir

Studies have utilized molecular docking to investigate the interaction of this compound with several key protein targets involved in various disease pathways. For instance, in a study targeting proteins implicated in hepatocellular carcinoma, this compound demonstrated significant binding affinities. It exhibited strong interactions with Heat shock protein 70 (Hsp70), c-Met (a receptor tyrosine kinase), and Fibroblast Growth Factor Receptor (FGFR), with binding energy values of -10.2, -9.1, and -9.1 kcal/mol, respectively. nih.govexcli.de Another study focused on Peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and fatty acid storage, suggested that this compound has an efficient docking score and good binding affinity for this target. nih.gov These findings highlight the potential of this compound to modulate the function of these proteins. nih.govexcli.denih.gov

Interactive Table: Molecular Docking of this compound with Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Associated Function/Pathway |

| Hsp70 | -10.2 | Protein folding, stress response |

| c-Met | -9.1 | Cell proliferation, motility, cancer pathways |

| FGFR | -9.1 | Angiogenesis, cell proliferation, cancer pathways |

| PPARγ | Not specified, but noted as "efficient" | Glucose metabolism, fatty acid storage, Type II diabetes |

Conformational analysis assesses the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities. pmjournal.ir For complex molecules like ellagitannins, understanding their conformational flexibility is crucial for predicting their biological activity. researchgate.netchemrxiv.org Molecular dynamics (MD) simulations, an extension of docking studies, can provide insights into the stability and conformational changes of a protein-ligand complex over time. nih.gov For this compound, MD simulations have indicated that when complexed with the Epidermal Growth Factor Receptor (EGFR), it forms a more compact and rigid structure, as suggested by lower Radius of Gyration (Rg) and Root Mean Square Fluctuation (RMSF) profiles. nih.gov This suggests a stable binding interaction. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules with high accuracy. mdpi.comrsc.org While specific DFT studies on this compound are not widely published, this method has been applied to structurally related ellagitannins like davidiin (B1256277) and punicafolin (B1232299) to determine their stable conformations in solution. researchgate.netchemrxiv.orgresearchgate.net These analyses reveal that ellagitannins can exist as an equilibrium of different chair and boat conformations, a flexibility that may be important for their biosynthesis and biological functions. researchgate.netchemrxiv.org

Elucidating Potential Biochemical Targets and Pathways (based on structural features and class-specific activity)

Based on its structural features as an ellagitannin and the results from in silico studies, this compound is predicted to interact with multiple biochemical targets and modulate several signaling pathways. The molecular docking studies identify Hsp70, c-Met, FGFR, EGFR, and PPARγ as direct protein targets. nih.govexcli.denih.gov

The interaction with these proteins suggests that this compound could influence major cellular signaling cascades. For example, the targeting of receptors like EGFR and FGFR, which are often overexpressed in hepatocellular carcinoma, points to a potential role in modulating cancer-related pathways. excli.de Computational analyses have linked this compound to the PI3K-Akt and MAPK signaling pathways, which are critical in regulating cell proliferation, survival, and apoptosis. nih.govexcli.de Given that this compound is an ellagitannin, its activity is also likely to be related to pathways commonly affected by this class of compounds, such as those involved in inflammation and oxidative stress.

Comparative Mechanistic Insights from Structurally Related Ellagitannins

The mechanism of action for this compound can be further inferred by examining structurally similar ellagitannins, such as punicalagin (B30970), pedunculagin (B3056322), and corilagin. nih.govnih.gov These compounds share core structural motifs with this compound and have been studied more extensively, providing a valuable comparative framework.

Punicalagin, another prominent pomegranate tannin, has been shown to affect multiple signaling pathways. nih.govencyclopedia.pub It can attenuate the β-catenin/Wnt pathway and the JAK/STAT pathway, both of which are implicated in cancer progression. nih.govencyclopedia.pubnih.gov Furthermore, punicalagin is known to modulate the NF-κB signaling route, a central pathway in inflammatory responses. nih.govencyclopedia.pub Some studies show it can also interfere with the MAPK and PI3K/AKT/mTOR pathways. nih.gov

Other related ellagitannins have also been linked to these pathways. Corilagin has been reported to regulate the MAPK and NF-κB signaling pathways to reduce inflammation. mdpi.com Pedunculagin, an abundant ellagitannin with a structure featuring two HHDP units on a glucose core, has demonstrated anti-inflammatory and anti-cancer effects, with its mechanism also likely involving the modulation of these core signaling cascades. nih.govnih.govresearchgate.net The shared ability of these ellagitannins to interact with fundamental pathways like NF-κB and MAPK suggests that this compound may exert its biological effects through similar mechanisms. mdpi.com

Research Gaps and Prospective Directions in Punigluconin Studies

Uncharted Aspects of Punigluconin (B12764261) Biosynthesis

The biosynthesis of hydrolyzable tannins, the class to which this compound belongs, is generally understood to originate from the shikimate pathway. plos.org This pathway produces gallic acid, which is then activated and esterified to a glucose core. The initial key step is the formation of β-glucogallin from UDP-glucose and gallic acid, a reaction catalyzed by a UDP-glucosyltransferase (UGT). plos.org Subsequent sequential galloylation by acyltransferases leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose or PGG), a central intermediate. plos.org From PGG, oxidative coupling between galloyl groups forms the characteristic hexahydroxydiphenoyl (HHDP) esters of ellagitannins. researchgate.net

However, the specific biosynthetic pathway leading to this compound remains largely uncharted. A critical distinction of this compound is its oxidized gluconic acid core, which differs from the glucose core found in many other ellagitannins like punicalagin (B30970). wikipedia.org The precise enzymatic steps responsible for the oxidation of the glucose moiety to a gluconic acid moiety are currently unknown. Furthermore, the specific transferase enzymes that catalyze the esterification of the galloyl and HHDP groups onto the gluconic acid precursor have not been identified. Major databases on metabolites, such as FooDB and the Human Metabolome Database, explicitly state that the biosynthetic pathway for this compound is not available, highlighting this significant knowledge gap. hmdb.cafoodb.ca

Future research should prioritize the identification and characterization of the enzymes involved in this compound's unique biosynthetic route. This would involve:

Genomic and Transcriptomic Analysis: Investigating the genomes and transcriptomes of this compound-producing plants to identify candidate genes for oxidoreductases and acyltransferases that are co-expressed with other tannin biosynthesis genes.

Enzyme Assays: Expressing candidate enzymes and conducting in vitro assays to confirm their specific activity in oxidizing the sugar core and attaching the galloyl and HHDP moieties.

Elucidating this pathway would not only deepen our fundamental understanding of plant biochemistry but could also enable biotechnological production of this compound through metabolic engineering.

Opportunities for Advanced Synthetic Strategies

The chemical synthesis of complex ellagitannins is a formidable challenge due to the multiple stereocenters, the high density of functional groups requiring protection, and the difficulty of achieving regioselective and stereoselective esterification and oxidative coupling reactions. While the total synthesis of related ellagitannins such as pedunculagin (B3056322) has been successfully accomplished, these routes are often lengthy and low-yielding. researchgate.netacs.org For instance, strategies have included twofold intramolecular double esterification and biomimetic oxidative coupling of galloyl esters. researchgate.netacs.org

Currently, there are no published reports detailing the total synthesis of this compound. This represents a significant gap and a compelling opportunity for synthetic organic chemistry. The key challenges in synthesizing this compound include:

Stereocontrolled formation of the gluconic acid core.

Regioselective esterification of the galloyl and HHDP groups onto the gluconic acid backbone.

The inherent difficulty in handling these highly polar, multifunctional molecules.

Future research in this area could explore several advanced strategies:

Novel Protecting Group Strategies: Developing new protecting groups that can be selectively applied and removed under mild conditions to manage the numerous hydroxyl groups.

Chemoenzymatic Synthesis: Combining the precision of enzymatic catalysis for specific steps, such as the initial glycosylation or a key oxidation, with the versatility of chemical synthesis.

Successfully developing a robust synthetic route to this compound would provide access to pure material for detailed biological studies, overcoming the limitations of isolation from natural sources. It would also allow for the synthesis of analogues to probe structure-activity relationships.

Refinement of High-Throughput Analytical Techniques

The detection and quantification of this compound in complex matrices like plant extracts and biological samples currently rely on sophisticated analytical techniques. The primary methods employed are based on liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov Specifically, High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI/MSn) and Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have been used to identify this compound in pomegranate extracts. citrech.itmaxapress.comcitrech.itnih.govmaxapress.com

These methods offer high sensitivity and specificity, allowing for confident identification based on retention time, UV spectra, and mass fragmentation patterns. However, they typically involve relatively long run times and complex data analysis, making them less suitable for high-throughput screening (HTS) of large numbers of samples. This limitation hinders applications in areas such as:

Rapid quality control of raw materials and finished products in the herbal supplement industry.

Large-scale screening of different plant cultivars or species for high this compound content.

Metabolomic studies requiring the analysis of thousands of samples.

Prospective research should focus on refining analytical methodologies to enhance throughput and accessibility. Key opportunities include:

Development of Faster LC Methods: Optimizing UPLC/HPLC conditions using shorter columns, core-shell particles, or faster gradient profiles to significantly reduce analysis time per sample.

Exploring Alternative Separation Techniques: Investigating the utility of methods like Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE) coupled with MS for faster separations.

Miniaturized and Automated Sample Preparation: Implementing automated and miniaturized sample preparation protocols to reduce manual labor and improve reproducibility.

Development of HTS-Compatible Assays: Creating specific antibody-based assays (e.g., ELISA) or biosensors for rapid and cost-effective quantification of this compound without the need for extensive chromatographic separation, which would be ideal for quality control applications.

Detailed Exploration of this compound-Specific Molecular Mechanisms

While this compound is a known constituent of medicinal plants, our understanding of its specific biological activities and molecular mechanisms is limited and often inferred from studies on whole extracts or from computational predictions. For example, a computational study identified this compound as one of several compounds from Emblica officinalis that could potentially target key proteins in hepatocellular carcinoma, including EGFR, FGFR1, BCL2, and Hsp70. excli.de Another in silico analysis suggested this compound as a potential inhibitor of the SARS-CoV-2 main protease. japsonline.com

However, there is a scarcity of experimental studies using isolated, purified this compound to validate these predictions and elucidate its specific mechanism of action. Most mechanistic research on pomegranate polyphenols has focused on more abundant compounds like punicalagin, which has been shown to induce apoptosis and inhibit signaling pathways such as MAPK/ERK and PI3K/AKT/mTOR in cancer cells. researchgate.net It is currently unclear whether this compound acts on the same or different molecular targets, or if it possesses unique biological activities.

To address this critical gap, future research must move beyond in silico predictions and extract-based assays. A dedicated exploration of this compound’s pharmacology should involve:

Target Identification and Validation: Using purified this compound in biochemical and cell-based assays (e.g., thermal shift assays, affinity chromatography) to identify its direct protein binding partners.

Mechanistic Studies: Once direct targets are validated, investigating the downstream effects on cellular signaling pathways to understand how this compound exerts its biological effects.

Comparative Bioactivity Profiling: Directly comparing the bioactivity and molecular mechanisms of this compound with those of structurally related ellagitannins, such as punicalagin and pedunculagin, to parse out its unique contributions.

Such studies are essential to establish a clear, evidence-based understanding of this compound's specific role in health and disease, distinguishing its effects from the cocktail of other compounds present in its natural sources.

Q & A

Q. How can researchers accurately characterize the chemical structure of Punigluconin using current spectroscopic techniques?

Methodological Answer: Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and functional groups. Cross-validate results with infrared (IR) spectroscopy for bond vibrations. Ensure purity via HPLC or elemental analysis, and reference spectral databases like PubChem for comparison . For novel compounds, provide full synthetic pathways and reproducibility protocols in the experimental section .

Q. What experimental design principles should guide the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Employ a factorial design to systematically vary reaction conditions (e.g., temperature, catalysts, solvents). Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress. Optimize yields by iterative adjustments and validate purity via melting point analysis or XRD. Document all parameters in the experimental section to enable replication, adhering to journal guidelines for compound characterization .

Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound’s known biological activities?

Methodological Answer: Use PubChem’s classification browser and identifier exchange services to collate existing data on this compound’s bioactivity . Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure review questions . Prioritize peer-reviewed studies indexed in PubMed or SciFinder, and map contradictions in reported mechanisms (e.g., antioxidant vs. pro-oxidant effects) for further investigation .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s in vitro cytotoxicity assays?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use software like GraphPad Prism for curve fitting and ANOVA for comparing multiple groups. Report confidence intervals and p-values, and validate assumptions of normality and homogeneity of variance .

Q. How should researchers validate the purity of this compound isolates prior to pharmacological testing?

Methodological Answer: Perform triple-phase purity checks via HPLC (≥95% purity threshold), elemental analysis (C, H, N content within 0.4% of theoretical values), and 1H NMR integration ratios. Include negative controls (e.g., solvent-only samples) in assays to rule out contamination .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data on this compound?

Methodological Answer: Conduct pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution. Use comparative transcriptomics or proteomics to identify off-target effects in vivo. Replicate in vitro conditions (e.g., oxygen tension, serum concentration) to mirror physiological environments and minimize discrepancies .

Q. How can computational tools enhance the prediction of this compound’s molecular targets and binding affinities?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with putative targets. Validate predictions using PubChem’s 3D structure viewer and similarity clustering tools . Cross-reference results with cheminformatics databases (e.g., ChEMBL) to prioritize high-probability targets for experimental validation .

Q. What experimental frameworks are suitable for investigating this compound’s role in multi-pathway regulatory networks?

Methodological Answer: Use systems biology approaches, such as gene co-expression network analysis (WGCNA) or CRISPR-Cas9 knockout screens, to map pathway interactions. Integrate multi-omics data (transcriptomics, metabolomics) with Bayesian network modeling to identify hub nodes influenced by this compound .

Q. How can researchers address reproducibility challenges in this compound’s reported antioxidant activity across different cell lines?

Methodological Answer: Standardize assay conditions (e.g., cell passage number, ROS detection probes, incubation time) and include positive controls (e.g., ascorbic acid). Perform power analysis to ensure adequate sample size and use blinded scoring to reduce bias. Publish raw data and detailed protocols in supplementary materials .

Q. What methodologies are critical for elucidating this compound’s epigenetic modulation mechanisms?

Methodological Answer: Employ chromatin immunoprecipitation sequencing (ChIP-seq) to identify DNA methylation or histone modification sites. Validate findings with siRNA knockdown or inhibitor assays. Use bisulfite sequencing for locus-specific methylation analysis and correlate results with RNA-seq data to establish causality .

Key Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.